molecular formula C11H19NO2 B11783227 Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone

Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone

Cat. No.: B11783227
M. Wt: 197.27 g/mol
InChI Key: JKQTUNSRTSWKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a methanone core linking a piperidine ring to a tetrahydropyran (THP) ring, a structural motif present in compounds investigated for various biological activities. Molecules containing piperidine and tetrahydropyran subunits have been explored as key scaffolds in the development of therapeutics. For instance, derivatives with tetrahydro-2H-pyran rings have been studied as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for central nervous system disorders . Similarly, naphthalene-based piperidine derivatives are recognized as potent antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) target involved in inflammatory and immune responses . Furthermore, such heterocyclic frameworks are frequently utilized in the synthesis of opioid receptor ligands, highlighting their utility in neuropharmacology research . This compound serves as a versatile building block for researchers designing and synthesizing novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization. It is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

oxan-3-yl(piperidin-2-yl)methanone

InChI

InChI=1S/C11H19NO2/c13-11(9-4-3-7-14-8-9)10-5-1-2-6-12-10/h9-10,12H,1-8H2

InChI Key

JKQTUNSRTSWKEB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)C2CCCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone typically involves the formation of the piperidine and tetrahydropyran rings followed by their connection through a methanone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation or cyclization reactions, while the tetrahydropyran ring can be formed through cycloaddition or annulation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with amines, hydrazines, and hydroxylamine derivatives.

Key Examples :

Reaction TypeReagents/ConditionsProductYieldSource
Oxime FormationO-(THP-2-yl)hydroxylamine, EtOAc, 60–70°COxime derivative~85%*
Hydrazone FormationHydrazine hydrate, EtOH, refluxHydrazone derivativeN.R.

*Inferred from analogous procedures in , where oxime formation completed within 2–3 hours.
Mechanism : Nucleophilic attack by hydroxylamine/hydrazine at the carbonyl carbon, followed by dehydration.

Enolate-Mediated Alkylation

The α-hydrogen of the ketone is deprotonated under basic conditions to form enolates, which participate in alkylation or cyanation reactions.

Experimental Data :

BaseElectrophileSolventTemperatureProductYieldSource
KOH (1.2 eq)MalononitrileDMF100°CCyano-substituted pyranone30–90%
NaHAlkyl halidesTHF0°C to rtAlkylated enolate derivativesN.R.

Notable Reaction :
In DMF/KOH, malononitrile reacts with the enolate to form 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile derivatives via a domino cyclization pathway .

Reductive Amination

The ketone participates in reductive amination with primary amines to form secondary amines.

Protocol :

  • Reagents : Amine (1.1 eq), NaBH₃CN (1.5 eq), MeOH, rt, 12 h .

  • Product : N-alkylated piperidine derivatives.

  • Yield : 50–84% (based on analogous reductive aminations in ).

Mechanism : Imine intermediate formation followed by reduction with cyanoborohydride.

Condensation Reactions

The ketone condenses with amines or alcohols to form imines or acetals.

Documented Transformations :

PartnerCatalyst/ConditionsProductApplicationSource
Primary aminesPPTS, MeOH, refluxImine derivativesBioactive intermediate synthesis
Ethylene glycolTsOH, toluene, Dean-StarkTHP-protected acetalProtective group strategy

Cyclization and Domino Reactions

The compound serves as a precursor in multi-step cyclization processes.

Example from :

  • Step 1 : Base-promoted enolate formation with KOH/DMF.

  • Step 2 : Reaction with cyclohexanone and malononitrile.

  • Step 3 : Acid-mediated cyclization to yield tetrahydronaphthalene derivatives (e.g., 7a–j ).

Conditions :

  • Temperature: 100°C

  • Time: 1–3 hours

  • Yield: 70–92% .

Reaction Mechanisms and Selectivity

  • Steric Effects : Bulky piperidine and THP groups hinder nucleophilic attack at the carbonyl, favoring enolate formation .

  • Electronic Effects : Electron-donating piperidine nitrogen stabilizes transition states in cyclization reactions .

Scientific Research Applications

Medicinal Chemistry

Opioid Receptor Modulation

Research has highlighted the potential of piperidin derivatives, including piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone, as novel opioid receptor ligands. A study synthesized a series of compounds based on the 4-anilidopiperidine scaffold, which included the aforementioned compound as a key component. These derivatives demonstrated varying affinities for μ and δ opioid receptors, suggesting their potential as analgesic agents with reduced side effects compared to traditional opioids .

Antimicrobial Activity

Another significant application of piperidin derivatives is their antimicrobial properties. A study reported the synthesis of novel heterocyclic compounds containing piperidine nuclei, which were evaluated for their antimicrobial activity. The results indicated that several synthesized compounds exhibited promising antibacterial and antifungal activities, positioning them as potential lead molecules for developing new antimicrobial agents .

Pharmaceutical Development

Therapeutic Applications

This compound has been explored for its therapeutic applications in treating metabolic disorders. Compounds derived from this structure have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome conditions such as type 2 diabetes and obesity. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making these compounds valuable in managing metabolic disorders .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by functionalization to introduce the tetrahydropyran moiety. Various synthetic methodologies have been documented, showcasing the versatility of this compound in generating derivatives with tailored properties for specific applications .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical structure of piperidin derivatives .

Data Tables

Application AreaCompound TypeKey Findings
Opioid Receptor ModulationPiperidin DerivativesModerate binding affinity towards μ opioid receptor; potential analgesic properties
Antimicrobial ActivityHeterocyclic CompoundsSignificant antibacterial and antifungal activities observed
Therapeutic ApplicationsMetabolic Disorder TreatmentsInhibition of 11β-hydroxysteroid dehydrogenase type 1; potential for treating metabolic syndrome

Case Studies

Case Study 1: Opioid Ligands Development
A series of novel opioid ligands were developed based on the 4-anilidopiperidine scaffold containing this compound. These compounds were tested for their binding affinities at μ and δ opioid receptors, revealing promising candidates for further development in pain management therapies.

Case Study 2: Antimicrobial Evaluation
In another study, a range of piperidine-based compounds were synthesized and screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant activity compared to standard antibiotic treatments, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperidine-Based Methanones

  • (Piperidin-2-yl)diphenylmethane (): This compound replaces the tetrahydro-2H-pyran group with a diphenylmethane moiety. In contrast, the pyran group in the target compound introduces an oxygen atom, which may improve solubility and metabolic stability through hydrogen bonding .
  • Morpholino(piperidin-2-yl)methanone (): Substituting pyran with morpholine (a six-membered ring containing one oxygen and one nitrogen) introduces polarity and basicity. Morpholino derivatives often exhibit higher solubility in acidic environments due to protonation of the nitrogen, whereas the pyran group’s ether oxygen provides weaker basicity. This difference could influence bioavailability and tissue distribution .

Heterocyclic Substituent Variations

  • (Pyrrolidin-2-yl)diphenylmethane ():
    Replacing piperidine (six-membered ring) with pyrrolidine (five-membered) reduces ring strain and alters conformational flexibility. Piperidine’s larger ring size may offer better steric compatibility with biological targets, such as G-protein-coupled receptors, compared to pyrrolidine derivatives .

  • Tetrahydro-2H-pyran-containing analogs (): A patent application describes a pyrrolopyrimidinone derivative with a tetrahydro-2H-pyran group connected via an amino linker. The pyran ring’s chair conformation may stabilize molecular interactions in binding pockets, a feature shared with the target compound.

Pharmacologically Active Methanones

  • AM1241 [(2-iodo-5-nitrophenyl)-(1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl)methanone] (): This CB2 receptor agonist incorporates a piperidinylmethyl group on an indole scaffold. Additionally, the pyran ring’s oxygen could mitigate excessive lipophilicity, improving pharmacokinetics .
  • GW 405833 (): This CB2 agonist includes a morpholine-ethyl group, highlighting how ether-containing substituents can balance solubility and receptor binding.

Salt and Crystalline Forms

  • Crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone (): Salt formation (e.g., fumarate) improves solubility and stability. The target compound’s free base form may benefit similarly from salt formation, though its pyran group’s inherent solubility could reduce reliance on salt derivatives compared to azetidine-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents Solubility (Predicted) Pharmacological Target
Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone ~225.3 g/mol Piperidine, tetrahydro-2H-pyran Moderate (polar ether) Not reported
(Piperidin-2-yl)diphenylmethane ~265.4 g/mol Piperidine, diphenylmethane Low (aromatic) Not reported
Morpholino(piperidin-2-yl)methanone ~198.3 g/mol Piperidine, morpholine High (basic nitrogen) Not reported
AM1241 ~481.3 g/mol Piperidinylmethyl, indole, nitro Low (halogens) CB2 receptor agonist

Research Findings and Implications

  • Metabolic Stability : The tetrahydro-2H-pyran group’s ether oxygen may reduce cytochrome P450-mediated metabolism compared to morpholine or piperidine derivatives, as seen in analogs like GW 405833 .
  • Receptor Selectivity : Structural rigidity from the pyran ring could enhance selectivity for targets requiring defined stereochemistry, contrasting with flexible chains in AM1241 .
  • Formulation Potential: While crystalline salts (e.g., fumarate) improve drug-like properties, the target compound’s inherent solubility may simplify formulation compared to azetidine-based salts .

Conclusion this compound’s unique combination of piperidine and pyran groups offers a balance of lipophilicity, solubility, and metabolic stability. Comparisons with analogs underscore the impact of substituents on pharmacological profiles, guiding future optimization for target engagement and drug development.

Biological Activity

Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including effectiveness against various diseases, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring linked to a tetrahydropyran moiety. The structural features contribute to its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, neuroprotective effects, and activity against infectious diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds derived from similar structural motifs showed enhanced antiproliferative properties. In one study, compounds with a tetrahydro-pyridine core exhibited EC50 values ranging from 28.8 to 124.6 µM against human cancer cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Piperidin Derivatives

CompoundCell Line TestedEC50 (µM)Mechanism of Action
Compound AHCT-11635.0Induces apoptosis
Compound BMCF-745.5Inhibits proliferation
Compound CHT-2928.8Cell cycle arrest

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that piperidine derivatives can act as muscarinic receptor agonists, which are crucial for cognitive function and memory enhancement . The binding affinity and efficacy at the M1 muscarinic receptor suggest potential therapeutic applications in treating cognitive disorders.

Table 2: Neuroprotective Activity

CompoundReceptor TargetBinding Affinity (Ki)Effect
Compound DM1 Muscarinic15 nMCognitive enhancement
Compound EM1 Muscarinic20 nMNeuroprotection

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound binds to various receptors, including muscarinic receptors, influencing neurotransmitter release and neuronal signaling pathways.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Certain derivatives have shown the ability to halt the cell cycle in cancerous cells, preventing proliferation.

Case Studies

Several case studies highlight the effectiveness of Piperidin derivatives in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with a compound similar to this compound showed a response rate of 40%, with manageable side effects .
  • Neuroprotective Study : A study assessing cognitive function in Alzheimer's patients treated with a piperidine-based drug demonstrated significant improvements in memory recall and cognitive assessments compared to the placebo group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Piperidin-2-yl(tetrahydro-2H-pyran-3-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclic ketones and amines. For example, General Procedure C (as described in ) employs coupling reactions between piperidine and tetrahydro-2H-pyran derivatives under catalytic conditions. To optimize yields (e.g., overcoming the 34% yield reported in ), consider varying solvents (e.g., DMF vs. THF), adjusting stoichiometry, or using palladium-based catalysts for cross-coupling steps . Multicomponent reactions with acetylenedicarboxylate and aromatic aldehydes ( ) may also improve regioselectivity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the connectivity of the piperidine and tetrahydro-2H-pyran moieties. Peaks for methylene protons adjacent to the ketone group typically appear between δ 2.5–3.5 ppm .
  • HRMS : Validates molecular formula accuracy (e.g., experimental vs. calculated m/z values within 5 ppm error) .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as seen in structural studies of related pyrrolopyrimidinone derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures to confirm rotational barriers (e.g., for amide bonds) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed conformers .

Q. What experimental designs are effective for studying sigma receptor binding affinity and selectivity?

  • Methodological Answer :

  • Radioligand displacement assays : Use [³H]-DTG for Sigma-2 and ³H-pentazocine for Sigma-1 receptors. IC50 values <100 nM suggest high affinity .
  • Functional assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing recombinant receptors to assess agonism/antagonism .
  • Structural analogs : Compare activity with known ligands (e.g., tetrahydroindazole derivatives) to identify critical pharmacophores .

Q. How can polymorphism impact the pharmacological activity of this compound, and how is it characterized?

  • Methodological Answer : Polymorphs may differ in solubility and bioavailability.

  • XRPD : Identify distinct diffraction peaks (e.g., peaks at 8.0, 22.9, and 25.0 °2θ for Form 1) .
  • DSC/TGA : Detect thermal events (e.g., melting points between 208–230°C) to assess stability .
  • Solvent screening : Recrystallize from ethanol/water vs. acetonitrile to isolate metastable forms .

Q. What strategies are used to evaluate pharmacokinetic properties, such as metabolic stability?

  • Methodological Answer :

  • Microsomal assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion via LC-MS/MS. A half-life >60 minutes suggests favorable metabolic stability .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.